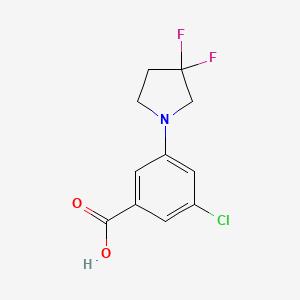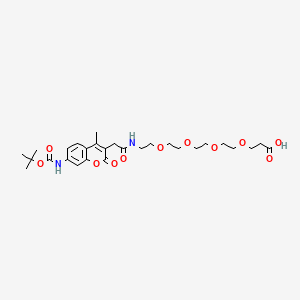
AMCA-PEG4-Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMCA-PEG4-Acid: is a fluorescent reagent with a terminal carboxylic acid group. It is a blue fluorescent dye that is often used in scientific research for labeling and imaging purposes. The hydrophilic polyethylene glycol (PEG) spacer arm increases water solubility, membrane permeability, and conjugation efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-PEG4-Acid typically involves the following steps:
Synthesis of AMCA (7-amino-4-methyl-3-coumarinacetic acid): : This is achieved through a series of organic reactions starting from coumarin derivatives.
Attachment of PEG4: : The PEG4 spacer is attached to the AMCA molecule through a reaction with a PEG4 derivative that has a reactive group compatible with the carboxylic acid group of AMCA.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps to remove any impurities and ensure the final product meets quality standards.
化学反应分析
Types of Reactions
AMCA-PEG4-Acid can undergo several types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The carboxylic acid group can react with various reagents to form esters or amides.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous solution at room temperature.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in anhydrous solvents like ether or THF.
Substitution: : Reagents such as thionyl chloride (SOCl2) for esterification and various amines for amidation are used. The reactions are often carried out under reflux conditions.
Major Products Formed
Oxidation: : Carboxylate ion
Reduction: : Amine
Substitution: : Esters and amides
科学研究应用
AMCA-PEG4-Acid is widely used in scientific research due to its fluorescent properties. It is commonly used in:
Chemistry: : As a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: : For labeling proteins, nucleic acids, and other biomolecules in imaging and microscopy studies.
Medicine: : In diagnostic assays and imaging techniques to detect and visualize biological targets.
Industry: : In quality control and research and development of fluorescent materials.
作用机制
AMCA-PEG4-Acid exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength (345 nm) and emits light at a longer wavelength (450 nm), making it useful for imaging and labeling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules to produce a fluorescent signal.
相似化合物的比较
AMCA-PEG4-Acid is similar to other fluorescent dyes such as Alexa Fluor 350 and DyLight 350 . it is unique in its non-sulfonated structure, which provides better water solubility and membrane permeability. Additionally, its resistance to photobleaching makes it a preferred choice for long-term imaging studies.
Similar Compounds
Alexa Fluor 350
DyLight 350
AMCA (7-amino-4-methyl-3-coumarinacetic acid)
属性
分子式 |
C28H40N2O11 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H40N2O11/c1-19-21-6-5-20(30-27(35)41-28(2,3)4)17-23(21)40-26(34)22(19)18-24(31)29-8-10-37-12-14-39-16-15-38-13-11-36-9-7-25(32)33/h5-6,17H,7-16,18H2,1-4H3,(H,29,31)(H,30,35)(H,32,33) |
InChI 键 |
DDEJVWCVRBLHAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


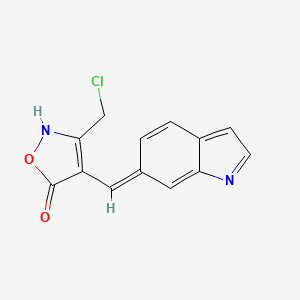
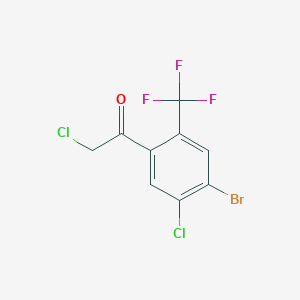
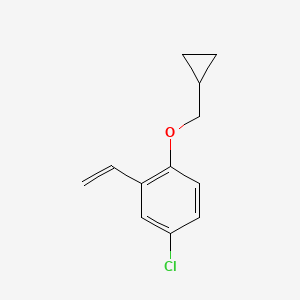
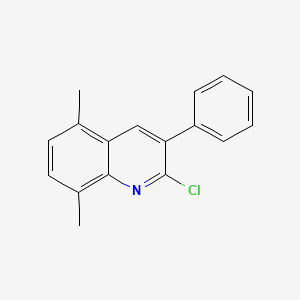
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

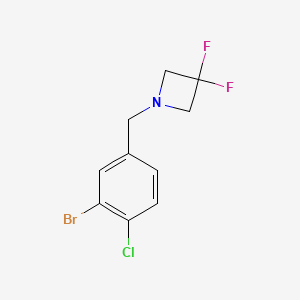
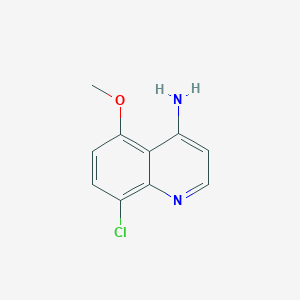
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)
![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)

